![molecular formula C35H61N3O9 B13399313 cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]](/img/structure/B13399313.png)
cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enniatin A1 is a natural compound belonging to the enniatin family, which are cyclohexadepsipeptides produced by various Fusarium species fungi. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer effects . Enniatin A1 has garnered significant interest due to its potent bactericidal activity against Mycobacterium tuberculosis .
Vorbereitungsmethoden
Enniatin A1 is primarily isolated from Fusarium species fungi. The synthetic route typically involves the formal cyclocondensation of one N-methyl-L-valine and two N-methyl-L-isoleucine units . Industrial production methods focus on optimizing the fermentation conditions of Fusarium species to maximize the yield of enniatin A1 .
Analyse Chemischer Reaktionen
Enniatin A1 undergoes various chemical reactions, including:
Oxidation: Enniatin A1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the enniatin A1 molecule.
Substitution: Enniatin A1 can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Enniatin A1 has a wide range of scientific research applications:
Wirkmechanismus
Enniatin A1 exerts its effects by disrupting calcium homeostasis within cells. It induces calcium influx through store-operated channels and affects mitochondrial function by producing the opening of the mitochondrial permeability transition pore . This disruption in calcium homeostasis leads to various cellular effects, including apoptosis and inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Enniatin A1 is part of the enniatin family, which includes other compounds such as enniatin A, enniatin B, and enniatin B1. These compounds share a similar cyclohexadepsipeptide structure but differ in their specific amino acid and hydroxy acid residues . Enniatin A1 is unique due to its potent bactericidal activity against Mycobacterium tuberculosis and its specific effects on calcium homeostasis .
Similar compounds include:
Enniatin A: Known for its antifungal and insecticidal properties.
Enniatin B: Exhibits cytotoxic effects and is studied for its potential use in cancer therapy.
Enniatin B1: Similar to enniatin B, with additional effects on calcium flux through alternative pathways.
Enniatin A1 stands out due to its specific antibacterial activity and unique mechanism of action involving calcium homeostasis disruption .
Eigenschaften
Molekularformel |
C35H61N3O9 |
|---|---|
Molekulargewicht |
667.9 g/mol |
IUPAC-Name |
3,9-di(butan-2-yl)-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3 |
InChI-Schlüssel |
OWUREPXBPJFMOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


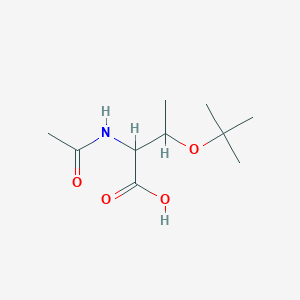
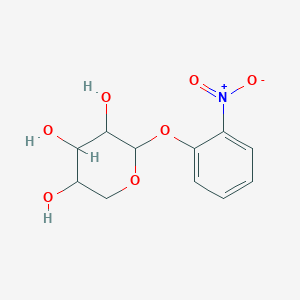
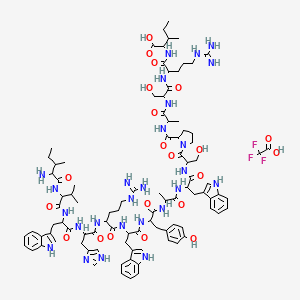

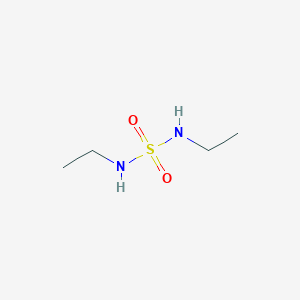
![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
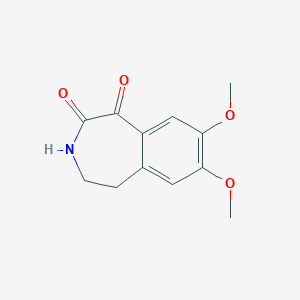
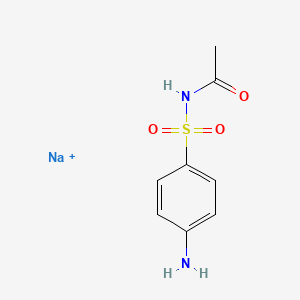
![(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13399272.png)
![8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B13399281.png)
![1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13399282.png)

![Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-](/img/structure/B13399289.png)

